Perphenazine D8 Dihydrochloride is a deuterated derivative of Perphenazine, a typical antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. The deuteration enhances its utility in scientific research, particularly in pharmacokinetic studies, allowing for more precise tracking of the compound's metabolism and distribution within biological systems. As a dopamine receptor antagonist, it specifically targets dopamine D1 and D2 receptors, which are crucial in managing various psychiatric conditions .
Perphenazine D8 Dihydrochloride is classified under antipsychotic agents and is commonly used in research settings to study neuropharmacology and drug metabolism. Its molecular formula is , with a molecular weight of approximately 484.94 g/mol . The compound is produced through specialized synthesis methods that ensure high purity levels, typically exceeding 95% .
The synthesis of Perphenazine D8 Dihydrochloride involves the deuteration of the parent compound, Perphenazine. This process can be broken down into several key steps:
The industrial production methods mirror laboratory techniques but are scaled for efficiency and yield. Advanced analytical techniques are employed to ensure that the final product meets stringent quality standards .
The molecular structure of Perphenazine D8 Dihydrochloride features a phenothiazine core with a piperazine side chain. The presence of deuterium atoms is indicated in its structural formula, enhancing its stability and allowing for unique analytical properties in research applications.
OCCN(C([2H])([2H])C1([2H])[2H])C([2H])([2H])C([2H])([2H])N1CCCN2C3=C(C=CC(Cl)=C3)SC4=CC=CC=C42
.The compound has a melting point greater than 200°C (decomposes) and is soluble in solvents like dimethyl sulfoxide and methanol, making it suitable for various analytical applications .
Perphenazine D8 Dihydrochloride can participate in several chemical reactions:
These reactions allow for the exploration of various derivatives that may have distinct pharmacological properties .
Perphenazine D8 Dihydrochloride acts primarily as a dopamine receptor antagonist, inhibiting the activity of dopamine D1 and D2 receptors. This mechanism is critical for its therapeutic effects in treating psychotic disorders by reducing dopamine-mediated neurotransmission. Additionally, it blocks dopamine D2 receptors in areas associated with nausea and vomiting, providing anti-emetic effects .
Perphenazine D8 Dihydrochloride has several significant applications in scientific research:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: